molecular formula C4H2F6 B1366614 1,1,1,4,4,4-Hexafluoro-2-butene CAS No. 66711-86-2

1,1,1,4,4,4-Hexafluoro-2-butene

Cat. No.: B1366614
CAS No.: 66711-86-2
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-OWOJBTEDSA-N
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Description

1,1,1,4,4,4-Hexafluoro-2-butene is an organic compound with the chemical formula CF₃CH₂OH. It is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Due to the presence of the trifluoromethyl group, it exhibits a stronger acidic character compared to ethanol .

Mechanism of Action

Target of Action

The primary targets of 2,2,2-Trifluoroethyl are proteins such as Alcohol dehydrogenase 1C and GTPase HRas in humans, and Alcohol dehydrogenase in Geobacillus stearothermophilus . These proteins play crucial roles in various biological processes, including metabolism and signal transduction .

Mode of Action

2,2,2-Trifluoroethyl interacts with its targets, primarily through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target proteins . For example, 2,2,2-Trifluoroethyl is known to induce a helical structure in proteins .

Biochemical Pathways

2,2,2-Trifluoroethyl affects the protein folding–unfolding phenomenon, a critical biochemical pathway . This pathway is essential for the proper functioning of proteins, and its disruption can lead to various diseases . The downstream effects of this disruption can include changes in cellular processes and potentially cell death .

Pharmacokinetics

It’s known that 2,2,2-trifluoroethyl is a small molecule, which typically allows for good bioavailability .

Result of Action

The molecular and cellular effects of 2,2,2-Trifluoroethyl’s action primarily involve changes in protein structure and function . These changes can affect various cellular processes, potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoroethyl. For instance, the presence of other substances, such as other alcohols, can affect the unfolding process of proteins . Furthermore, the compound’s action may be influenced by temperature and pH . It’s also important to note that 2,2,2-Trifluoroethyl should be handled and stored properly to maintain its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethanol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it competitively inhibits alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, 2,2,2-Trifluoroethanol forms complexes with Lewis bases such as tetrahydrofuran or pyridine through hydrogen bonding, yielding 1:1 adducts . These interactions highlight the compound’s ability to influence biochemical pathways and reactions.

Cellular Effects

2,2,2-Trifluoroethanol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2,2-Trifluoroethanol has been used to study the conformational states of proteins and the folding and refolding processes of proteins . This indicates its potential to alter protein structure and function, thereby affecting cellular activities.

Molecular Mechanism

The molecular mechanism of 2,2,2-Trifluoroethanol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2,2,2-Trifluoroethanol competitively inhibits alcohol dehydrogenase, affecting the enzyme’s activity . Additionally, its ability to form hydrogen bonds with Lewis bases suggests a mechanism involving hydrogen bonding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoroethanol change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. 2,2,2-Trifluoroethanol is known to be stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure and experimental conditions .

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoroethanol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while at higher doses, toxic or adverse effects may be observed. For example, high doses of 2,2,2-Trifluoroethanol can lead to toxicity and adverse effects on cellular function . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

2,2,2-Trifluoroethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with alcohol dehydrogenase affects the metabolism of alcohols . Additionally, 2,2,2-Trifluoroethanol’s ability to form complexes with Lewis bases suggests its involvement in metabolic pathways that require hydrogen bonding interactions .

Transport and Distribution

Within cells and tissues, 2,2,2-Trifluoroethanol is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments. The compound’s water-miscibility facilitates its distribution in aqueous environments, influencing its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoroethanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its ability to form hydrogen bonds with Lewis bases suggests that it may be localized in regions where such interactions are prevalent . Understanding its subcellular localization is essential for elucidating its activity and function within cells.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,4,4,4-Hexafluoro-2-butene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1,1,1,4,4,4-Hexafluoro-2-butene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its strong acidic character and its versatility as a reagent in various chemical reactions. Its ability to act as a co-solvent in protein folding studies also sets it apart from other similar compounds .

Properties

IUPAC Name

(E)-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLSXYRJFEOTA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66711-86-2
Record name (2E)-1,1,1,4,4,4-Hexafluoro-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-1,1,1,4,4,4-hexafluoro-2-butene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450
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Record name (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some efficient methods for introducing the 2,2,2-trifluoroethyl group into organic molecules?

A1: Several methods have been reported for 2,2,2-trifluoroethylation:

  • Reactions with 2,2,2-trifluoroethyl chloride (HCFC-133a): This method offers a direct route to trifluoroethyl ethers by reacting HCFC-133a with alcohols or phenols in the presence of an aqueous base at high temperatures (240-280°C). []
  • Palladium-catalyzed reactions: Aryl(2,2,2-trifluoroethyl)iodonium triflates act as efficient trifluoroethylating agents in palladium-catalyzed reactions with arylboronic acids. This approach allows for the synthesis of trifluoroethyl arenes under mild conditions. []
  • Copper-catalyzed reactions: Copper catalysts facilitate the synthesis of 2,2,2-trifluoroethyl selenoethers from elemental selenium, 1,1,1-trifluoro-2-iodoethane, and aryl or alkyl halides. []
  • Michaelis–Arbuzov reaction: 2,2,2-Trifluoroethyl diphenylphosphine oxide, a valuable reagent for preparing 3,3,3-trifluoroprop-1-enyl compounds, can be synthesized via the Michaelis–Arbuzov reaction using ethyl diphenylphosphinite and 2,2,2-trifluoroethyl iodide. []

Q2: How does the presence of the trifluoromethyl group affect the reactivity of 2,2,2-trifluoroethyl compounds?

A2: The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of 2,2,2-trifluoroethyl compounds. For instance, bis(2,2,2-trifluoroethyl) malonates demonstrate enhanced reactivity as carbon nucleophiles in Mitsunobu reactions compared to their non-fluorinated counterparts. This enhanced reactivity is attributed to the decreased pKa of the bis(2,2,2-trifluoroethyl) malonates. [, ] In another example, 2,2,2-trifluoroethyl carbonyls undergo selective C-C bond cleavage when treated with amines, showcasing an unusual reactivity pattern compared to analogous C-F or C-CF3 functionalization reactions. []

Q3: How does the incorporation of 2,2,2-trifluoroethyl methacrylate (TFEMA) influence the properties of polymers?

A3: TFEMA is a valuable monomer for introducing fluorine into polymeric materials. Its incorporation can significantly alter the polymer's properties:

  • Surface properties: TFEMA-containing copolymers exhibit lower surface energy due to the migration of fluorine atoms to the surface during film formation. This characteristic is particularly beneficial in applications requiring low surface adhesion or friction. []
  • Gas permeability: The presence of C–F bonds in TFEMA-based polymers leads to specific van der Waals interactions with oxygen, making them responsive to oxygen and suitable for applications requiring controlled gas permeability, such as drug delivery systems. []
  • Solubility: The introduction of TFEMA can influence polymer solubility in various solvents. For instance, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) exhibits excellent solubility in n-alkanes, enabling the synthesis of highly transparent diblock copolymer vesicles via RAFT dispersion polymerization. []

Q4: Are there applications of 2,2,2-trifluoroethyl compounds in lithium-ion batteries?

A4: Yes, 2,2,2-trifluoroethyl compounds have shown promise as electrolyte components in lithium-ion batteries:

  • Flame retardancy: Tris(2,2,2-trifluoroethyl)phosphate (TTFP) has been investigated as a flame-retardant additive in lithium-ion battery electrolytes, improving the safety profile of these systems. [, ]
  • Self-discharge mitigation: Bis(2,2,2-trifluoroethyl) ether (BTFE) has demonstrated the ability to reduce self-discharge in lithium-sulfur batteries, especially at elevated temperatures. This effect is attributed to the formation of a more robust protective film on the anode surface. []

Q5: What is the molecular formula and weight of 2,2,2-trifluoroethyl?

A5: The molecular formula of the 2,2,2-trifluoroethyl group is C2H3F3, and its molecular weight is 98.04 g/mol.

Q6: Which spectroscopic techniques are useful for characterizing 2,2,2-trifluoroethyl compounds?

A6: Several spectroscopic methods are commonly employed:

  • NMR spectroscopy: 1H, 13C, 19F, and 31P NMR provide valuable information about the structure and environment of 2,2,2-trifluoroethyl groups in molecules. [, , ]
  • IR spectroscopy: Infrared spectroscopy can be used to identify characteristic functional groups, such as C-F bonds, in 2,2,2-trifluoroethyl compounds. [, ]

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